4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate
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Overview
Description
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, a methoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with other reagents under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups, resulting in a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted phenoxy compounds .
Scientific Research Applications
4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO)METHYL]PHENOL: Similar structure but with different functional groups.
4-BROMO-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO)METHYL]PHENOL: Another similar compound with variations in the substituents.
Uniqueness
The uniqueness of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H19BrN2O6 |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C23H19BrN2O6/c1-29-21-13-17(24)6-10-20(21)31-15-22(27)26-25-14-16-4-7-19(8-5-16)32-23(28)11-9-18-3-2-12-30-18/h2-14H,15H2,1H3,(H,26,27)/b11-9+,25-14+ |
InChI Key |
UIIVGMABMCVJHR-YIXXXFCASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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